4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene
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Overview
Description
4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is a complex organic compound with a unique structure that includes both phenyl and tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the reaction of aryliso(thio)cyanates with corresponding arylamines in a dry solvent such as benzene . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Toluenesulfonyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral activity, particularly against influenza viruses.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene: This compound shares a similar core structure but includes a chlorophenyl group, which may alter its chemical and biological properties.
1,3,4-Thiadiazoles: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and antiviral properties.
Properties
Molecular Formula |
C23H22N2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C23H22N2/c1-17-10-12-18(13-11-17)21-15-24-16-22(19-7-3-2-4-8-19)25-14-6-5-9-20(21)23(24)25/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3 |
InChI Key |
VEINLXLFXYNZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(N4C3=C2CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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